molecular formula C16H15NO7 B5805680 methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate

methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate

Cat. No. B5805680
M. Wt: 333.29 g/mol
InChI Key: JPPAPOROLFSFDL-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate, also known as M2N, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

Methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate exerts its effects through multiple mechanisms, including the inhibition of protein synthesis, DNA damage, and disruption of the cell cycle. methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate has been shown to induce apoptosis by activating caspase-3 and caspase-9, leading to the cleavage of PARP and DNA fragmentation.
Biochemical and Physiological Effects:
methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of oxidative stress and inflammation. methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate has also been shown to have anti-angiogenic properties, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate is its potency and selectivity towards cancer cells, making it a promising candidate for cancer treatment. However, methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate has also been shown to have cytotoxic effects on normal cells, which may limit its therapeutic potential. Additionally, the complex synthesis method and limited availability of methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate may pose challenges for its use in research.

Future Directions

There are several future directions for research on methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate, including the development of more efficient synthesis methods, optimization of its therapeutic potential, and investigation of its potential applications in other fields such as neuroprotection and cardiovascular disease. Additionally, further studies are needed to elucidate the mechanisms of action and potential side effects of methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate. Overall, methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate shows great promise as a potential therapeutic agent, and further research is warranted to fully explore its potential.

Synthesis Methods

Methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate can be synthesized through a multi-step process, starting with the reaction of 2-nitrostyrene and 2-methoxyphenol in the presence of a base catalyst. The resulting product is then esterified with furoic acid, followed by reduction of the nitro group to an amine using hydrogen gas and palladium on carbon. The final step involves the reaction of the amine with methyl chloroformate to produce methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate.

Scientific Research Applications

Methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate has been studied for its potential therapeutic applications, particularly in cancer treatment. Studies have shown that methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. Additionally, methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

methyl 5-[[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO7/c1-21-15-9-11(7-8-17(19)20)3-5-13(15)23-10-12-4-6-14(24-12)16(18)22-2/h3-9H,10H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPAPOROLFSFDL-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-({2-methoxy-4-[(E)-2-nitroethenyl]phenoxy}methyl)furan-2-carboxylate

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